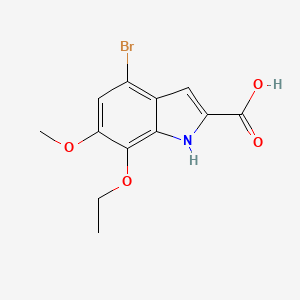

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with medicinal properties .

作用机制

Target of Action

The primary targets of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to interact with their targets, resulting in changes that contribute to their biological activities . The exact nature of these interactions and changes would depend on the specific targets involved.

Biochemical Pathways

The biochemical pathways affected by This compound Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways would depend on the specific biological activity being influenced.

Result of Action

The molecular and cellular effects of This compound Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects. The exact nature of these effects would depend on the specific targets and pathways involved.

准备方法

The synthesis of 4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid involves several steps. One common method includes the bromination of 7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and a catalyst to facilitate the bromination process . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

科学研究应用

Antiviral Activity

Research indicates that derivatives of indole-2-carboxylic acid, including those with bromine and methoxy substituents, exhibit significant antiviral properties, particularly as inhibitors of HIV-1 integrase. For instance, a study demonstrated that structural modifications on the indole scaffold enhanced the inhibitory effect against HIV-1 integrase, with some compounds showing IC50 values as low as 0.13 μM . The binding mode analysis revealed that the indole core chelates magnesium ions in the integrase active site, which is crucial for its enzymatic function.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are involved in the kynurenine pathway—a target for cancer therapy due to their role in immune evasion by tumors. Modifications at specific positions on the indole ring were shown to influence inhibitory potency significantly, with some derivatives achieving micromolar IC50 values against IDO and TDO .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of indole derivatives. The following table summarizes key findings related to various substituents on the indole scaffold and their impact on biological activity:

| Substituent Position | Substituent Type | IC50 (μM) | Activity |

|---|---|---|---|

| C6 | Methyl | 35.6 | Moderate IDO inhibition |

| C7 | Fluoro | >100 | No activity |

| C4 | Acetamido | 8.40 | Strong IDO inhibition |

| C3 | Long alkyl branch | 0.13 | Strong HIV integrase inhibition |

This table illustrates how specific modifications can enhance or diminish the bioactivity of these compounds, guiding future synthetic efforts.

HIV Integrase Inhibitors

A significant study focused on optimizing indole derivatives for HIV integrase inhibition demonstrated that introducing a long branch at C3 significantly improved binding affinity and inhibitory potency . The optimized compound exhibited a marked increase in effectiveness compared to earlier iterations.

Antifungal Metabolite Production

Another case study reported on the production optimization of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis, revealing that specific nutrient conditions could enhance yield significantly—up to 3.49 times under optimal conditions . This research underscores the importance of environmental factors in maximizing the production of bioactive compounds.

相似化合物的比较

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

7-bromo-4-(bromomethyl)-2-methylindole: This compound also undergoes substitution reactions but has different functional groups and reactivity.

Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities and applications.

5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds have antiviral properties and are structurally similar but with different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

4-Bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound features a unique structure that includes a bromine atom and two methoxy groups, contributing to its diverse biological effects. Below is a detailed exploration of its biological activity, including data tables, case studies, and research findings.

- Molecular Formula : C₁₂H₁₂BrNO₄

- Molecular Weight : Approximately 314.14 g/mol

- Structure : The compound contains an indole ring system, which is prevalent in many biologically active molecules.

Antiviral Properties

Research indicates that derivatives of indole-2-carboxylic acid, including this compound, exhibit significant antiviral activity. For instance, related compounds have been shown to inhibit the strand transfer of HIV-1 integrase, a critical enzyme in the HIV replication cycle.

Table 1: Inhibitory Effects on HIV-1 Integrase

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 3 | 12.41 | Binds Mg²⁺ ions in integrase's active site |

| Compound 4 | 18.52 | Similar binding mechanism as above |

| 4-Bromo Compound | TBD | Potential for further optimization |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and disrupt microtubule assembly, which is crucial for cell division.

Table 2: Anticancer Activity Evaluation

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 4-Bromo Compound | MDA-MB-231 | 10.0 | Enhanced caspase-3 activity (1.33–1.57 times) |

| Similar Indole Derivatives | Various Cancer Lines | 20.0 | Inhibition of microtubule assembly (40.76–52.03%) |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound shows potential as a kinase inhibitor, which can interfere with signaling pathways involved in cancer progression.

- Transcription Inhibition : It may also act as a transcription inhibitor, affecting gene expression related to cell proliferation and survival.

Study on HIV Integrase Inhibition

A recent study demonstrated that indole derivatives significantly inhibited HIV integrase's strand transfer activity. The binding conformation analysis revealed that the indole core and carboxyl group chelated Mg²⁺ ions essential for integrase function, suggesting a promising pathway for drug development against HIV .

Evaluation of Anticancer Properties

In another study focusing on breast cancer cell lines, several compounds similar to this compound exhibited marked apoptosis-inducing activities at low concentrations . The findings indicate that structural modifications can enhance the anticancer efficacy of indole derivatives.

Future Directions

Further research is essential to elucidate the specific mechanisms underlying the biological activities of this compound. This includes:

- Optimization Studies : Structural modifications to improve potency and selectivity against specific biological targets.

- In Vivo Studies : Assessing the pharmacokinetics and safety profiles in animal models to evaluate therapeutic potential.

属性

IUPAC Name |

4-bromo-7-ethoxy-6-methoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO4/c1-3-18-11-9(17-2)5-7(13)6-4-8(12(15)16)14-10(6)11/h4-5,14H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTCPFDSZUYCOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1OC)Br)C=C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。